2-Isopropylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent

One primary application of 2-ICH is as a solvent in scientific research. Due to its moderately polar nature and relatively high boiling point (around 180°C), 2-ICH can dissolve a wide range of nonpolar and slightly polar compounds []. This makes it useful for various laboratory procedures, including:

- Recrystallization: 2-ICH can be used to purify organic compounds by recrystallization, a technique that relies on the different solubility of a compound in hot and cold solvent [].

- Extraction: 2-ICH can be used to selectively extract specific compounds from mixtures in processes like liquid-liquid extraction [].

Synthesis of Chiral Compounds

2-ICH can serve as a starting material for the synthesis of various chiral compounds. Chiral compounds are molecules that exist in non-superimposable mirror image forms. 2-ICH, particularly the cis-isomer, possesses a chiral center, making it a valuable building block for synthesizing other chiral molecules with potential applications in pharmaceuticals and materials science [].

Study of Hydrogen Bonding

The hydroxyl group (OH) in 2-ICH allows for the formation of hydrogen bonds, a crucial type of intermolecular interaction. Scientists can utilize 2-ICH to study the nature and strength of hydrogen bonds in different contexts. This research can contribute to the understanding of various chemical and biological processes [].

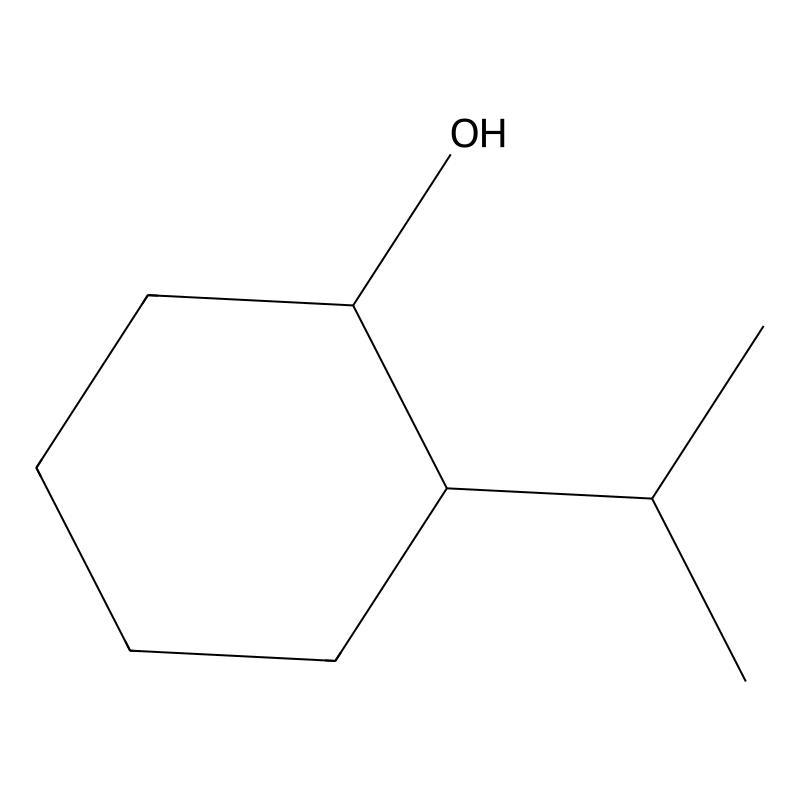

2-Isopropylcyclohexanol is an organic compound with the molecular formula C₉H₁₈O. It is characterized by a cyclohexane ring with an isopropyl group attached to the second carbon. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being more commonly referenced in literature. This compound is notable for its unique structural properties, which influence its reactivity and biological activity.

- Oxidation: 2-Isopropylcyclohexanol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

- Esterification: It can react with carboxylic acids to form esters.

- Reduction: The compound can be reduced to form corresponding alcohols or other derivatives.

These reactions are significant for synthesizing various derivatives and related compounds .

Research indicates that 2-Isopropylcyclohexanol exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features may contribute to its effectiveness against certain bacterial strains. Additionally, it has been studied for its potential use in perfumery and flavoring due to its pleasant odor profile, which is attributed to its specific stereochemistry .

Several methods have been developed for synthesizing 2-Isopropylcyclohexanol:

- Catalytic Hydrogenation: One prevalent method involves the catalytic hydrogenation of p-isopropylphenol using a catalyst such as ruthenium on carbon (Ru/C). This process typically occurs under high pressure and temperature, yielding high conversion rates of the starting material .

- Grignard Reaction: Another method involves the reaction of cyclohexanone with isopropylmagnesium bromide, leading to the formation of 2-isopropylcyclohexanol after hydrolysis.

- Direct Alkylation: Direct alkylation of cyclohexanol with isopropyl halides can also yield this compound, although this method may result in lower yields compared to catalytic hydrogenation.

These synthesis methods highlight the versatility in producing 2-isopropylcyclohexanol from various precursors .

Interaction studies involving 2-Isopropylcyclohexanol have primarily focused on its biological effects. Research has shown that it can interact with bacterial cell membranes, potentially disrupting their integrity. Further studies are needed to explore its interactions with other biological macromolecules and its pharmacokinetic properties.

Additionally, investigations into its sensory properties reveal that it interacts with olfactory receptors, contributing to its use in perfumery .

Several compounds share structural similarities with 2-Isopropylcyclohexanol. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Cyclohexanol | Cycloaliphatic alcohol | Simple alcohol structure without substituents |

| 1-Isopropylcyclohexanol | Isomer of 2-isopropyl | Different position of the isopropyl group |

| 2-Methylcyclohexanol | Methyl-substituted cyclohexanol | Similar structure but with a methyl group |

| p-Isopropylphenol | Aromatic compound | Contains an aromatic ring instead of a cyclohexane |

The uniqueness of 2-Isopropylcyclohexanol lies in its specific stereochemistry and functional group positioning, which influence both its chemical reactivity and biological activity compared to these similar compounds .

This comprehensive overview highlights the significance of 2-Isopropylcyclohexanol in both chemical research and practical applications, illustrating its multifaceted nature within organic chemistry.

Thermodynamic Parameters

Boiling and Melting Points

2-Isopropylcyclohexanol exhibits characteristic thermodynamic properties consistent with secondary alcohols containing cyclohexane ring systems. The compound demonstrates a boiling point of 203.1°C at 760 mmHg [1], which is significantly elevated compared to cyclohexanol (160-161°C) due to the additional isopropyl substituent that increases molecular weight and van der Waals interactions. The melting point data for 2-isopropylcyclohexanol remains unreported in the current literature, indicating a need for further experimental characterization.

The elevated boiling point reflects the compound's increased molecular complexity and enhanced intermolecular forces. The presence of the hydroxyl group enables hydrogen bonding, while the isopropyl substituent contributes additional hydrophobic interactions. These thermodynamic characteristics are consistent with the molecular formula C₉H₁₈O and molecular weight of 142.24 g/mol [1].

Vapor Pressure Characteristics

Vapor pressure measurements reveal that 2-isopropylcyclohexanol exhibits 0.0684 mmHg at 25°C [1], indicating relatively low volatility under standard conditions. This vapor pressure value is substantially lower than simpler alcohols, reflecting the compound's higher molecular weight and stronger intermolecular forces. The low vapor pressure characteristics make this compound suitable for applications requiring reduced volatility and controlled evaporation rates.

The vapor pressure-temperature relationship follows typical exponential behavior for organic compounds, with increased volatility observed at elevated temperatures. The flash point of 80.8°C [1] provides important safety parameters for handling and storage procedures.

| Property | Value | Units | Conditions |

|---|---|---|---|

| Boiling Point | 203.1 | °C | 760 mmHg |

| Vapor Pressure | 0.0684 | mmHg | 25°C |

| Flash Point | 80.8 | °C | Standard conditions |

| Density | 0.914 | g/cm³ | 25°C |

Solubility Behavior in Various Media

The solubility characteristics of 2-isopropylcyclohexanol are governed by the dual nature of its molecular structure, containing both polar (hydroxyl) and nonpolar (cyclohexane and isopropyl) components. This amphiphilic character results in moderate solubility in polar solvents and good solubility in organic media.

Aqueous Solubility: The compound exhibits limited water solubility due to the predominant hydrophobic character of the cyclohexane ring and isopropyl substituent. However, the hydroxyl group enables some degree of hydrogen bonding with water molecules, providing modest aqueous solubility compared to purely hydrophobic compounds.

Organic Solvent Solubility: 2-Isopropylcyclohexanol demonstrates excellent solubility in alcohols such as ethanol and methanol due to similar polarity and hydrogen bonding capabilities [2]. The compound also shows good solubility in moderately polar solvents including diethyl ether and acetone, making it compatible with common organic synthesis procedures.

Nonpolar Solvent Behavior: In hydrocarbon solvents such as hexane and cyclohexane, the compound exhibits moderate solubility primarily through van der Waals interactions with the aliphatic portions of the molecule [3]. The hydroxyl group limits complete miscibility in purely nonpolar media.

| Solvent Type | Expected Solubility | Interaction Mechanism |

|---|---|---|

| Water | Limited | Hydrogen bonding (OH group) |

| Ethanol | High | Hydrogen bonding compatibility |

| Diethyl Ether | High | Moderate polarity matching |

| Hexane | Moderate | Van der Waals interactions |

| Acetone | High | Polar aprotic compatibility |

Spectroscopic Characteristics

Infrared Spectral Analysis

Infrared spectroscopy provides definitive identification of 2-isopropylcyclohexanol through characteristic absorption bands corresponding to specific vibrational modes. The spectrum exhibits several diagnostic features that confirm the presence of both alcohol functionality and the isopropylcyclohexane framework.

Hydroxyl Stretching Region: The most prominent feature appears as a broad, strong absorption in the 3550-3200 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching vibrations [4] [5]. This broad absorption indicates intermolecular hydrogen bonding typical of alcohol compounds in condensed phases.

Aliphatic C-H Stretching: Multiple absorptions in the 2990-2850 cm⁻¹ region correspond to C-H stretching vibrations from both the cyclohexane ring and isopropyl group [4]. The symmetric and asymmetric stretching modes of CH₂ groups appear at approximately 2854 and 2927 cm⁻¹, respectively, consistent with cyclohexane derivatives [6].

Fingerprint Region: The C-O stretching vibration appears as a strong absorption in the 1150-1075 cm⁻¹ range, characteristic of secondary alcohols [7]. Additional features include C-C stretching vibrations around 1470-1450 cm⁻¹ and O-H bending modes at 1350-1260 cm⁻¹ [5].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3550-3200 | Strong, broad | Hydrogen-bonded alcohol |

| C-H stretch (aliphatic) | 2990-2850 | Strong | Cyclohexane and isopropyl |

| C-O stretch | 1150-1075 | Strong | Secondary alcohol |

| C-C stretch | 1470-1450 | Medium | Ring skeletal vibrations |

| O-H bend | 1350-1260 | Medium | In-plane deformation |

Nuclear Magnetic Resonance Profile

¹H NMR Characteristics: The proton NMR spectrum of 2-isopropylcyclohexanol exhibits several distinct regions reflecting the molecular environment of different hydrogen atoms. The CHOH proton appears at 3.6-4.0 ppm as a complex multiplet due to coupling with adjacent protons and deshielding by the electron-withdrawing oxygen atom [8].

The isopropyl group generates characteristic patterns with the CH proton appearing as a septet at 1.8-2.2 ppm (J ≈ 7 Hz) and the two equivalent methyl groups producing a doublet at 0.9-1.2 ppm [9]. The cyclohexane ring protons appear as complex multiplets in the 1.2-1.8 ppm region, with some differentiation possible between axial and equatorial positions depending on temperature and solvent conditions.

¹³C NMR Features: Carbon-13 NMR spectroscopy provides precise structural information through chemical shift analysis. The carbon bearing the hydroxyl group (C1) appears at 70-75 ppm, significantly downfield due to the deshielding effect of the electronegative oxygen [8]. The isopropyl carbon signals appear at 30-35 ppm (CH) and 18-22 ppm (CH₃), while cyclohexane ring carbons produce signals in the 25-40 ppm range depending on their proximity to substituents.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1-H (CHOH) | 3.6-4.0 | 70-75 | Multiplet |

| Isopropyl CH | 1.8-2.2 | 30-35 | Septet |

| Isopropyl CH₃ | 0.9-1.2 | 18-22 | Doublet |

| Ring CH₂ | 1.2-1.8 | 25-40 | Multiplet |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-isopropylcyclohexanol reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak appears at m/z 142, corresponding to the molecular formula C₉H₁₈O [10].

Primary Fragmentation Pathways: The base peak occurs at m/z 81 (relative intensity 99.99%) [10], likely corresponding to the loss of the isopropanol moiety (C₃H₇OH, 61 mass units) from the molecular ion. This fragmentation reflects the preferential cleavage at the C-C bond adjacent to the hydroxyl-bearing carbon, a common pattern in alcohol mass spectra [11].

Secondary Fragmentations: Additional significant peaks include m/z 57 (87% intensity) and m/z 69 (42.50% intensity) [10], representing further fragmentation of the primary ions. The m/z 57 fragment likely corresponds to a C₄H₉⁺ or C₃H₅O⁺ ion, while m/z 69 represents a C₄H₉⁺ fragment. The m/z 43 peak (40.30% intensity) corresponds to a C₃H₇⁺ fragment, typical of isopropyl-containing compounds.

| m/z | Relative Intensity (%) | Fragment Assignment | Loss from Molecular Ion |

|---|---|---|---|

| 142 | Molecular ion | [M]⁺ | - |

| 82 | Moderate | [M-60]⁺ | Loss of C₃H₆O |

| 81 | 99.99 (Base peak) | [M-61]⁺ | Loss of C₃H₇OH |

| 69 | 42.50 | C₄H₉⁺ | [M-73]⁺ |

| 57 | 87.0 | C₄H₉⁺/C₃H₅O⁺ | [M-85]⁺ |

| 43 | 40.30 | C₃H₇⁺ | [M-99]⁺ |

Chromatographic Retention Behavior

Kovats' Retention Indices

Gas chromatographic analysis of 2-isopropylcyclohexanol stereoisomers reveals distinct retention characteristics on different stationary phases. The cis-isomer exhibits a Kovats retention index of 1139 on Apiezon L stationary phase at 130°C [12], while the trans-isomer shows an index of 1123 on polydimethyl siloxane at 150°C [13]. These values provide reliable reference standards for compound identification and purity assessment in gas chromatographic analysis.

The retention index values reflect the interaction between the compound and stationary phase, with the cis-isomer showing slightly higher retention due to different spatial arrangements affecting intermolecular interactions. The Kovats index system enables direct comparison across different analytical conditions and laboratories [14] [15].

Temperature Dependence: Retention indices show expected temperature dependence, with decreasing values at elevated temperatures. The difference between stereoisomers becomes more pronounced at lower temperatures, enabling better separation and identification.

| Stereoisomer | Stationary Phase | Temperature (°C) | Kovats Index | Column Type |

|---|---|---|---|---|

| cis-2-Isopropylcyclohexanol | Apiezon L | 130 | 1139 | Packed |

| trans-2-Isopropylcyclohexanol | Polydimethyl siloxane | 150 | 1123 | Packed |

Column-Specific Elution Characteristics

Silica Gel Chromatography: On normal-phase silica gel columns, 2-isopropylcyclohexanol exhibits moderate retention (Rf ≈ 0.3-0.4) when eluted with hexane-ethyl acetate mixtures (7:3 v/v) [16]. The polar hydroxyl group interacts strongly with silica gel through hydrogen bonding, requiring moderately polar eluents for efficient elution.

Alumina Chromatography: Basic alumina shows stronger retention (Rf ≈ 0.2-0.3) due to enhanced hydrogen bonding interactions with the hydroxyl group. Elution typically requires hexane-diethyl ether mixtures (8:2 v/v) or gradual polarity increases to achieve satisfactory separation.

Reversed-Phase Systems: In reversed-phase HPLC systems using C18 stationary phases, the compound elutes with moderate retention using methanol-water mobile phases (6:4 v/v). The hydrophobic cyclohexane and isopropyl portions interact with the alkyl chains of the stationary phase, while the hydroxyl group maintains some affinity for the aqueous mobile phase component.

Optimization Strategies: Successful chromatographic separations require careful selection of mobile phase composition to balance retention and resolution. Gradient elution techniques prove particularly effective for complex mixtures containing 2-isopropylcyclohexanol along with related compounds [17] [18].

| Chromatographic System | Mobile Phase | Retention Characteristics | Applications |

|---|---|---|---|

| Silica Gel TLC | Hexane/EtOAc (7:3) | Rf = 0.3-0.4 | Reaction monitoring |

| Alumina Column | Hexane/Et₂O (8:2) | Strong retention | Preparative separation |

| Reversed-Phase HPLC | MeOH/H₂O (6:4) | Moderate retention | Analytical quantification |

| GC (Apiezon L) | N₂ carrier gas | KI = 1139 (130°C) | Purity assessment |